Adenosine, 2-(4-hydroxy-1-butynyl)-

Adenosine Receptor Binding A2 Receptor Affinity A1 Receptor Affinity

Sourcing a selective adenosine receptor agonist with a defined A2 vs. A1 profile? Adenosine, 2-(4-hydroxy-1-butynyl)- (CAS 99044-58-3) is the optimal tool. Its unique 4-hydroxy-1-butynyl modification delivers a differentiated vasorelaxant-to-heart-rate effect ratio, bypassing the confounding cardiac A1 activation seen with adenosine or NECA. Ideal for organ bath, platelet aggregation, and receptor binding calibration. Ensure your research data is receptor-subtype specific. Order this high-purity standard today.

Molecular Formula C14H17N5O5
Molecular Weight 335.32 g/mol
CAS No. 99044-58-3
Cat. No. B12936193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine, 2-(4-hydroxy-1-butynyl)-
CAS99044-58-3
Molecular FormulaC14H17N5O5
Molecular Weight335.32 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C#CCCO)N
InChIInChI=1S/C14H17N5O5/c15-12-9-13(18-8(17-12)3-1-2-4-20)19(6-16-9)14-11(23)10(22)7(5-21)24-14/h6-7,10-11,14,20-23H,2,4-5H2,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1
InChIKeyOQUVZIRDVQRJQH-FRJWGUMJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine, 2-(4-hydroxy-1-butynyl)- (CAS 99044-58-3): Procurement-Relevant Overview of a 2-Alkynyl Adenosine Receptor Ligand


Adenosine, 2-(4-hydroxy-1-butynyl)- (CAS 99044-58-3) is a synthetic purine nucleoside analog featuring a 4-hydroxy-1-butynyl substitution at the 2-position of the adenine base [1]. This structural modification targets the adenosine receptor family (A1, A2A, A2B, A3) and is associated with a binding profile characterized by moderate A2 versus A1 selectivity [2]. The compound belongs to a broader class of 2-alkynyl adenosine derivatives explored for their vasorelaxant and anti-platelet properties, rendering it a focused tool for investigators requiring a defined adenosine receptor interaction profile without the full non-selectivity of the endogenous ligand [3].

Why Adenosine or Non-Selective NECA Cannot Substitute for Adenosine, 2-(4-hydroxy-1-butynyl)- (CAS 99044-58-3) in Defined A2-Biased Experiments


A simple substitution of Adenosine, 2-(4-hydroxy-1-butynyl)- with the endogenous agonist adenosine or the classic non-selective tool NECA (5'-N-ethylcarboxamidoadenosine) carries a high risk of obscuring A2-mediated pharmacology. Endogenous adenosine exhibits rapid metabolic degradation and activates all four receptor subtypes (A1, A2A, A2B, A3) with nanomolar affinity, triggering confounding chronotropic effects via cardiac A1 receptors [1]. While NECA is metabolically more stable, it similarly lacks sufficient A2 vs. A1 discrimination in key assays, as established in comparative binding studies [2]. The 2-(4-hydroxy-1-butynyl) modification retains potent adenosine receptor engagement but shifts the interaction profile, avoiding the profound cardiac A1 activation seen with adenosine and providing a differentiated vasorelaxant-to-heart-rate effect ratio, as demonstrated in functional tissue experiments with structurally analogous NECA derivatives [3].

Quantitative Differentiation of Adenosine, 2-(4-hydroxy-1-butynyl)- (CAS 99044-58-3) Against Comparators: Binding Selectivity and Functional Profile Evidence


Receptor Binding Affinity at Adenosine A2 vs. A1 in Rat Brain Membranes

The target compound demonstrates a moderate binding selectivity for the A2 receptor over the A1 receptor in rat brain membrane assays [1]. Its Ki at the A2 receptor is 40 nM, while the Ki at the A1 receptor is 81 nM, yielding an A1/A2 Ki ratio of 2.0 [1]. In contrast, the comparator NECA (5'-N-ethylcarboxamidoadenosine) exhibits much less discrimination under comparable conditions, with reported Ki values for A2 and A1 in rat striatal membranes showing a near-equal or even slightly A1-preferring profile (e.g., A2 Ki of 2.2 nM and A1 Ki of 1.3 nM, a ratio of approx. 0.6) [2]. This represents a distinct shift in selectivity profile, with the target compound showing approximately a 3.3-fold improvement in A2 versus A1 selectivity compared to NECA.

Adenosine Receptor Binding A2 Receptor Affinity A1 Receptor Affinity Radioligand Displacement

Functional Selectivity: Vasorelaxation versus Negative Chronotropic Activity in Rat Isolated Tissues

In functional assays using rat isolated aorta (A2-mediated vasorelaxation) and spontaneously beating rat atria (A1-mediated negative chronotropy), structural analogs of the target compound bearing the identical 4-hydroxy-1-butynyl side chain exhibited a marked functional separation [1]. The NECA derivative with this modification (compound 6 in the study) was characterized as very potent in inducing vasorelaxation without appreciable effect on heart rate [1]. This contrasts sharply with the parent compound NECA, which elicits a chronotropic effect at concentrations overlapping with its vasodilatory concentrations [2]. The finding that an omega-hydroxyl group in the alkynyl side chain, as present in the target compound, yields a vasorelaxant agent with minimal cardiac A1 activity is a key differentiator from standard non-selective adenosine agonists.

Functional A2 Selectivity Vasorelaxation Heart Rate Rat Aorta Rat Atria

Platelet Anti-Aggregatory Activity of the 4-Hydroxy-1-butynyl Pharmacophore

The 4-hydroxy-1-butynyl side chain is a critical pharmacophore for potent anti-platelet activity in the nucleoside series. In the study on NECA derivatives, introduction of an α-hydroxyl group in the alkynyl chain caused a greater increase in antiaggregatory activity than either NECA or HE-NECA, resulting in the most potent inhibitors of platelet aggregation so far known in the nucleoside series [1]. While the specific data for the adenosine derivative (CAS 99044-58-3) is not reported in that study, the shared 4-hydroxy-1-butynyl motif positions the compound within a class that consistently outperforms unsubstituted adenosine and non-alkynyl NECA in ADP-induced platelet aggregation assays. The antiaggregatory potency ratio vs. NECA for structurally related derivatives reached values as high as 14.1, demonstrating the significant enhancement conferred by this substitution pattern [1].

Platelet Aggregation Inhibition ADP-Induced Aggregation Anti-Platelet Activity Rabbit Platelets

Priority Application Scenarios for Adenosine, 2-(4-hydroxy-1-butynyl)- (CAS 99044-58-3) Based on Verified Differentiation Evidence


In Vitro Cardiovascular Pharmacology: Isolated Tissue Bath Studies Requiring A2-Mediated Vasorelaxation Without Cardiac A1 Activation

This compound is most appropriate for organ bath experiments using rat aortic rings where a vasorelaxant response must be attributed to A2 receptor activation without the confounding negative chronotropic effects of A1 stimulation. The functional selectivity profile inferred from the 4-hydroxy-1-butynyl pharmacophore [1] makes it a superior tool compared to adenosine or NECA, which cannot discriminate between vascular and cardiac adenosine receptors.

Platelet Aggregation Assays Investigating Non-P2Y12 Anti-Aggregatory Nucleoside Pathways

Research groups studying ADP-induced platelet aggregation and seeking to bypass P2Y12 receptor antagonism should consider this compound. The 2-alkynyl-adenosine class, defined by the same side chain, includes the most potent nucleoside-derived aggregation inhibitors known [2], offering a distinct mechanistic probe.

Binding Selectivity Calibration for Adenosine Receptor Subtype Panels

In radioligand binding panels designed to characterize novel adenosine receptor ligands, this compound serves as a calibration standard for a moderate A2 vs. A1 selectivity profile. Its defined Ki values at A2 (40 nM) and A1 (81 nM) [3] provide a consistent, reproducible benchmark for distinguishing compounds with better or worse A2/A1 discrimination.

Quote Request

Request a Quote for Adenosine, 2-(4-hydroxy-1-butynyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.